molecular formula C6H8N2O B1295607 Cetohexazine CAS No. 7007-92-3

Cetohexazine

Cat. No. B1295607
CAS RN: 7007-92-3
M. Wt: 124.14 g/mol
InChI Key: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cetohexazine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact mass of Cetohexazine is 124.063660 Da and the average mass is 124.141 Da .


Physical And Chemical Properties Analysis

Cetohexazine has a density of 1.2±0.1 g/cm3. The index of refraction is 1.564. It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds. The polar surface area is 41 Å2 and the molar volume is 105.3±7.0 cm3 .

Scientific Research Applications

Antipsychotic Applications

  • Pharmacological Profile and Therapeutic Efficacy : Loxapine, a dibenzoxazepine, tricyclic compound, is indicated for acute and chronic schizophrenia treatment. It shares similarities with traditional antipsychotic agents in effectiveness and side-effect profile, resembling haloperidol and chlorpromazine. Pharmacodynamic studies in animals and humans demonstrate loxapine's dopamine receptor blockade and behavioral changes similar to other antipsychotic agents (Heel, Brogden, Speight, & Avery, 1978).

Comparative Studies in Psychotic Conditions

  • Efficacy in Manic Psychosis : A comparative study of carbamazepine and chlorpromazine highlighted their utility in treating endogenous manic psychosis. This study emphasized the importance of understanding drug-specific clinical utility, characteristics of therapeutic effect, and side effects in managing manic conditions (Ōkuma et al., 2004).

Applications in Dementia and Behavioral Disturbances

  • Antipsychotic Medications in Dementia : Research on the therapeutic efficacy of antipsychotic medications, including thioridazine and loxapine, in treating behavioral disturbances in dementia patients has been significant. These medications effectively manage specific behavioral problems like anxiety and uncooperativeness in such patients (Barnes et al., 1982).

properties

IUPAC Name

3,5-dimethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPJXHUPKXCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220350
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetohexazine

CAS RN

7007-92-3
Record name Cetohexazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetohexazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETOHEXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
E Molina, HG Díaz, MP González… - Journal of chemical …, 2004 - ACS Publications
A novel application of TOPological Substructural MOlecular DEsign (TOPS-MODE) was carried out in antibacterial drugs using computer-aided molecular design. Two series of …
Number of citations: 81 pubs.acs.org
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com
MC Vega, A Montero-Torres, Y Marrero-Ponce… - Bioorganic & medicinal …, 2006 - Elsevier
The antitrypanosomal activity of 10 already synthesized compounds was in silico predicted as well as in vitro and in vivo explored against Trypanosoma cruzi. For the computational …
Number of citations: 51 www.sciencedirect.com
A Montero-Torres, MC Vega, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A non-stochastic quadratic fingerprints-based approach is introduced to classify and design, in a rational way, new antitrypanosomal compounds. A data set of 153 organic chemicals, …
Number of citations: 65 www.sciencedirect.com
PD DAVID HOSFORD… - Progress in Medicinal …, 1990 - books.google.com
The existence of a platelet-activating substance was first suggested between 1966 and 1969 when evidence was obtained for a complement-independent, antigen-induced activation of …
Number of citations: 2 books.google.com
V Roldos, H Nakayama, M Rolón… - European Journal of …, 2008 - Elsevier
The synthesis and potent antiprotozoal activity of 14-hydroxylunularin, a natural hydroxybibenzyl bryophyte constituent is reported. 14-Hydroxylunularin was highly active in vitro assays …
Number of citations: 91 www.sciencedirect.com
C Hu, A Zhu, X Zhu, T Liang, X Lu - Clinical Case Reports, 2021 - Wiley Online Library
… After the operation, the patient was given subcutaneous injection of 3075AU of Naperine calcium for anticoagulation treatment for 4 days, and intravenous injection of cetohexazine …
Number of citations: 4 onlinelibrary.wiley.com
OV Geraschenko, PV Khodakovskiy, ON Shivanyuk… - …, 2012 - thieme-connect.com
… Some derivatives are promising drug candidates, [²] while others are already FDA-approved drugs, including the anxiolytic cetohexazine and the bronchodilator zardaverine (Figure [¹] ). …
Number of citations: 1 www.thieme-connect.com

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